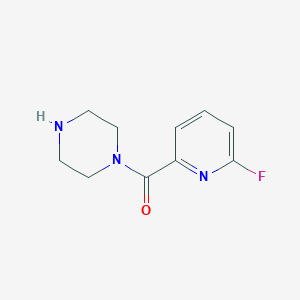![molecular formula C23H43NO B13939388 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine CAS No. 56630-59-2](/img/structure/B13939388.png)
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine is an organic compound with the molecular formula C23H43NO It is characterized by a pyrrolidine ring attached to an octanoyl group, which is further substituted with an octylcyclopropyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine typically involves the following steps:
Formation of the Octylcyclopropyl Intermediate: The initial step involves the synthesis of the octylcyclopropyl intermediate through a cyclopropanation reaction. This can be achieved by reacting an octyl halide with a suitable cyclopropanation reagent under controlled conditions.
Acylation Reaction: The octylcyclopropyl intermediate is then subjected to an acylation reaction with octanoyl chloride in the presence of a base such as pyridine or triethylamine to form the octanoyl derivative.
Pyrrolidine Ring Formation: Finally, the octanoyl derivative is reacted with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions: 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the octanoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine or octanoyl derivatives.
科学研究应用
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine can be compared with other similar compounds, such as:
1-[8-(2-Octylcyclopropyl)octanoyl]piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-[8-(2-Octylcyclopropyl)octanoyl]morpholine: Contains a morpholine ring, offering different chemical and biological properties.
1-[8-(2-Octylcyclopropyl)octanoyl]azepane: Features an azepane ring, which may result in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
56630-59-2 |
|---|---|
分子式 |
C23H43NO |
分子量 |
349.6 g/mol |
IUPAC 名称 |
8-(2-octylcyclopropyl)-1-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C23H43NO/c1-2-3-4-5-7-10-15-21-20-22(21)16-11-8-6-9-12-17-23(25)24-18-13-14-19-24/h21-22H,2-20H2,1H3 |
InChI 键 |
IMLXQHQGJNDXGS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


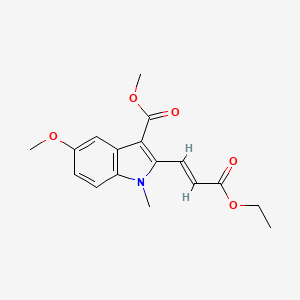
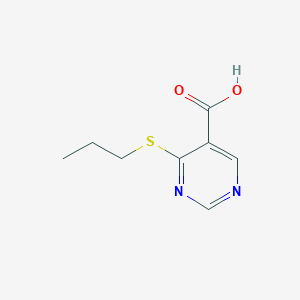
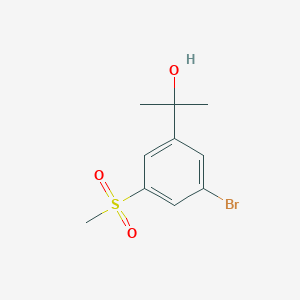




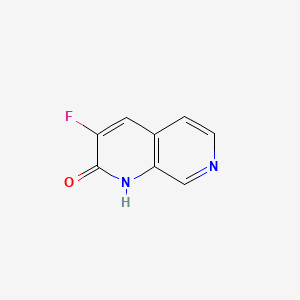
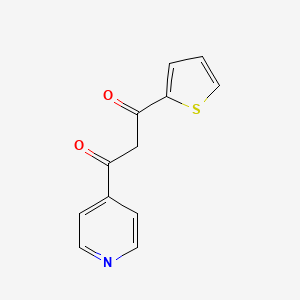

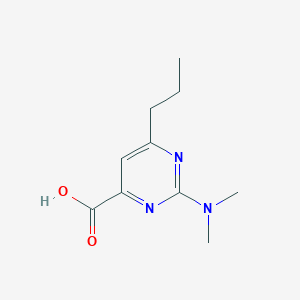
![3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol](/img/structure/B13939367.png)

